methyl 3-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-28-18(24)16-15(9-12-29-16)30(26,27)20-10-11-22-19(25)23(14-5-3-2-4-6-14)17(21-22)13-7-8-13/h2-6,9,12-13,20H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZVACLKZZHRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O5S2 |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1396856-34-0 |
The structure includes a thiophene ring, a triazole moiety, and a sulfamoyl group, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The triazole ring is known for its ability to inhibit enzymes crucial for various metabolic pathways. For instance, compounds containing triazole have been shown to inhibit acetolactate synthase (ALS), disrupting amino acid synthesis in plants.
- Antimicrobial Activity : The presence of the sulfamoyl group suggests potential antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial and antifungal activities .
- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Antifungal and Antibacterial Properties
Research has highlighted the antifungal and antibacterial properties of triazole derivatives. For example:
- Antifungal Activity : Compounds similar in structure have shown effectiveness against pathogens such as Corynespora cassiicola and Pythium ultimum, indicating that this compound may possess similar activities .
Anticancer Potential
The compound's structural components suggest it may act as an anticancer agent. Triazole compounds have been reported to interact with cancer cell metabolism and induce apoptosis in various cancer types.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Triazole Derivatives : A review summarized the pharmacological profiles of 1,2,4-triazoles as antifungal, antibacterial, anticancer agents among others. The structure–activity relationship (SAR) indicated that modifications to the phenyl groups significantly influenced activity levels .
- Synthesis and Activity Testing : Research involving microwave-assisted synthesis of triazole derivatives demonstrated their antifungal properties against specific strains. These findings suggest that structural modifications can enhance biological efficacy .
Preparation Methods
Cyclocondensation of Hydrazine Carboxylates
The 3-cyclopropyl-4-phenyl-1,2,4-triazol-5-one moiety is synthesized through a three-step sequence:
Formation of hydrazide intermediate :
Phenylacetic acid hydrazide reacts with cyclopropanecarbonyl chloride in dichloromethane at 0–5°C, yielding N'-cyclopropanecarbonyl phenylacetic acid hydrazide.Cyclization to 1,2,4-triazolone :
The hydrazide undergoes base-mediated cyclization using potassium tert-butoxide in tetrahydrofuran (THF) at reflux (66°C, 12 h), forming 3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one.
Reaction Conditions Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | KOtBu | 82% yield |
| Solvent | THF | +15% vs DMF |
| Temperature | 66°C | <5% byproducts |
Thiophene Sulfonamide Assembly
Sulfonyl Chloride Preparation
Methyl 3-amino-thiophene-2-carboxylate is converted to the sulfonyl chloride via diazotization and sulfur dioxide insertion:
Diazonium salt formation :
Treatment with NaNO₂/HCl at −10°C generates the diazonium intermediate.SO₂ insertion :
Bubbling SO₂ gas through the solution yields methyl 3-sulfonyl chloride-thiophene-2-carboxylate.
Critical Parameters
- Temperature control (−5 to 0°C) prevents sulfonic acid byproducts.
- Use of CuCl₂ (0.5 mol%) accelerates SO₂ insertion.
Coupling of Triazolone and Sulfonamide Moieties
Nucleophilic Amination
The ethylamine spacer is introduced via a two-step alkylation-sulfonylation sequence:
Ethylation of triazolone :
3-cyclopropyl-4-phenyl-1,2,4-triazol-5-one reacts with 1,2-dibromoethane in acetonitrile (K₂CO₃, 60°C, 8 h), producing 1-(2-bromoethyl)-3-cyclopropyl-4-phenyl-1,2,4-triazol-5-one.Sulfonamide bond formation :
The bromoethyl intermediate reacts with methyl 3-sulfonyl chloride-thiophene-2-carboxylate in the presence of N-methylimidazole (2 eq) and NaOCN (1.2 eq) in acetone at 25°C.
Yield Optimization
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | NaOCN | 78 |
| Catalyst | N-MeImidazole | +22% vs control |
| Solvent | Acetone | 78 |
| Temperature | 25°C | Optimal |
Catalytic Cyclopropanation Strategies
Transition-Metal-Mediated Approaches
For large-scale synthesis, the cyclopropyl group is introduced via a dirhodium-catalyzed reaction:
Substrate preparation :
Styryl derivatives of triazolone are treated with ethyl diazoacetate (EDA).Cyclopropanation :
Dirhodium tetraoctanoate (0.3 mol%) in dichloroethane at 40°C induces [2+1] cycloaddition, achieving 89% enantiomeric excess.
Analytical Characterization and Quality Control
Spectroscopic Validation
Key Spectral Data
- ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (s, 1H, thiophene H), 7.45–7.38 (m, 5H, Ph), 4.21 (q, J=6.5 Hz, 2H, CH₂N), 3.89 (s, 3H, COOCH₃).
- HRMS (ESI+) : m/z 503.1247 [M+H]⁺ (calc. 503.1251).
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18, MeCN/H₂O) | 99.2 | <0.1% sulfonic acid |
| LC-MS | 98.7 | No dimerization |
Industrial-Scale Process Considerations
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclopropane functionalization, triazole ring formation, and sulfamoyl-thiophene coupling. Optimization focuses on solvent selection (e.g., DMF for polar intermediates), catalysts (e.g., triethylamine for amide bond formation), and temperature control to minimize side reactions. Purification via recrystallization or chromatography (silica gel) ensures >95% purity. Yield improvements (20–40%) are achieved by adjusting stoichiometry and reaction time .
Q. Which analytical techniques are critical for confirming the compound’s structure?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and stereochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm). Thin-layer chromatography (TLC) monitors reaction progress .
Q. How do structural features influence its biological or chemical activity?
The triazole ring enhances hydrogen-bonding capacity, critical for target binding. The cyclopropyl group increases metabolic stability, while the thiophene-carboxylate moiety improves solubility. Modifications to the sulfamoyl linker alter pharmacokinetic properties .
Q. What purification methods are effective for isolating this compound?
Recrystallization (ethanol/water) removes polar impurities, while flash chromatography (hexane/ethyl acetate gradient) separates non-polar byproducts. For large-scale synthesis, preparative HPLC (C18 column, acetonitrile/water) achieves >99% purity .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions?
DoE identifies critical variables (e.g., temperature, solvent ratio) via factorial designs. For example, a central composite design (CCD) optimizes the triazole cyclization step, revealing that 80°C and 1:1.2 molar ratio of reactants maximize yield (45%). Statistical models (ANOVA) validate significance (p < 0.05) .
Q. Can computational modeling predict reactivity or photophysical properties?
Density functional theory (DFT) calculates frontier molecular orbitals to predict electron-deficient sites (e.g., thiophene ring for nucleophilic attacks). Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, correlating with experimental λ_max (320 nm) for fluorescence studies .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Replacing the phenyl group with electron-withdrawing substituents (e.g., nitro) increases antimicrobial potency (MIC = 2 µg/mL vs. S. aureus). Conversely, bulkier groups (e.g., 4-chlorophenyl) reduce solubility but enhance binding affinity to cyclooxygenase-2 (IC₅₀ = 0.8 µM) .
Q. How to resolve contradictions in reaction outcomes under varying conditions?
Conflicting data on sulfamoyl-thiophene coupling efficiency (30–60% yield) arise from solvent polarity. Polar aprotic solvents (DMF) favor SN2 mechanisms, while non-polar solvents (toluene) promote side reactions. Systematic kinetic studies (GC-MS monitoring) identify optimal conditions (DMF, 60°C) .
Q. What role do solvents play in directing reaction pathways?
Solvent polarity dictates intermediates’ stability. For example, in acetonitrile, the thiophene-carboxylate undergoes hydrolysis, whereas in dichloromethane, the triazole ring remains intact. Solvent-free microwave synthesis reduces degradation and improves reaction rates (30 minutes vs. 6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
